4-Tert-butylpiperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-tert-butylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)7-4-5-10-6-8(7)11/h7-8,10-11H,4-6H2,1-3H3 |
InChI Key |
MLSOMJXYSKJLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCNCC1O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butylpiperidin 3 Ol and Its Stereoisomers
Retrosynthetic Disconnections and Strategic Approaches to the Piperidine (B6355638) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 4-tert-butylpiperidin-3-ol, several strategic disconnections can be envisioned to deconstruct the piperidine scaffold.
A primary approach involves disconnecting the carbon-nitrogen bonds of the heterocyclic ring. This leads to an acyclic amino-alcohol precursor. For instance, a disconnection at the N1-C2 and N1-C6 bonds suggests a precursor like 1-amino-3-(tert-butyl)-2,5-hexanediol, which could be cyclized through intramolecular substitution or reductive amination.
Alternatively, a functional group interconversion (FGI) strategy can be applied. youtube.comyoutube.comchadsprep.com The hydroxyl group at C3 can be retrosynthetically derived from a ketone at the same position (a piperid-3-one). This simplifies the target to N-protected 4-tert-butylpiperid-3-one. The tert-butyl group at C4 could be installed via a conjugate addition to a piperid-3-enone precursor.
Another powerful retrosynthetic strategy involves breaking the ring at a carbon-carbon bond. While less common for simple piperidines, this can be part of cycloaddition strategies. For example, viewing the ring as a product of a [4+2] cycloaddition (Diels-Alder reaction) would involve an azadiene and an alkene. nih.gov
Finally, a common and effective strategy starts from a pre-existing six-membered ring, such as a pyridine (B92270) derivative. snnu.edu.cnacs.org The target molecule can be seen as a reduced and functionalized version of 4-tert-butylpyridine (B128874). This approach simplifies the synthesis to hydrogenation of the aromatic ring and subsequent stereoselective installation of the hydroxyl group.
Direct Synthesis Routes to this compound
Direct synthesis routes can be broadly categorized into those that build the piperidine ring from acyclic components and those that modify an already existing piperidine or related heterocyclic scaffold.
Multi-step Reaction Sequences for Piperidine Ring Formation
Constructing the piperidine ring from non-cyclic precursors is a fundamental approach that offers high flexibility. These multi-step sequences often culminate in a key cyclization step.
One such strategy is the aza-Diels-Alder reaction, where a diene reacts with an imine to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. For a related synthesis, dienols can be oxidized to divinyl ketones, which then undergo aza-Michael addition with an amine, followed by intramolecular cyclization to yield 4-piperidones. acs.org These piperidones are versatile intermediates that can be further functionalized to the target alcohol.
Another established method is the tandem aza-Michael addition/intramolecular cyclization. This can be exemplified by the reaction of divinyl ketones with primary amines like benzylamine, which proceeds through a double Michael addition to form a 4-piperidone (B1582916) intermediate. acs.org This intermediate can then be elaborated to introduce the required substituents.
Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction (VMR) has been developed to assemble multi-substituted chiral piperidines. rsc.org This method uses a dienolate, an aldehyde, and an amine to construct a dihydropyridinone, a versatile intermediate that can be readily converted to various piperidine structures. rsc.org
Functional Group Interconversions on Pre-formed Piperidine Scaffolds
Modifying existing piperidine or pyridine rings is often a more direct and efficient route to the desired product.
A common starting material is a substituted pyridine. For instance, 4-tert-butylpyridine can be subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) to yield 4-tert-butylpiperidine (B1294329). Subsequent functionalization is required to introduce the 3-hydroxyl group. This can be achieved through various methods, including radical halogenation followed by nucleophilic substitution, or directed C-H oxidation. A newer two-step strategy leverages enzymatic oxidation to introduce a hydroxyl handle, which can then be used for further modifications. acs.org
Alternatively, one can start with a commercially available piperidone, such as N-Boc-4-piperidone. The synthesis can proceed via several pathways:
Alkylation and Reduction: Reaction of N-Boc-4-piperidone with a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by reactions to introduce the tert-butyl group, is challenging. A more viable route involves creating an enone and performing a conjugate addition.
Reduction and Functionalization: The ketone of N-Boc-4-piperidone can be reduced to N-Boc-piperidin-4-ol. The hydroxyl group can then be converted to a good leaving group, such as a tosylate. chemicalbook.com Subsequent elimination would form a tetrahydropyridine, which can then undergo hydroboration-oxidation to install the hydroxyl group at the C3 position with specific stereochemistry. acs.org For example, hydroboration of N-Boc-2-aryl-4-methylenepiperidine with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation yields the corresponding alcohol as a single diastereoisomer. acs.org
The table below summarizes a potential synthetic sequence starting from a piperidone intermediate.
| Step | Reactant | Reagents and Conditions | Product | Purpose |
| 1 | N-Boc-4-piperidone | 1. LDA, THF, -78 °C; 2. PhSeCl | α-phenylselenyl-N-Boc-4-piperidone | Introduction of a group to facilitate elimination. |
| 2 | α-phenylselenyl-N-Boc-4-piperidone | H₂O₂, CH₂Cl₂ | N-Boc-1,2,5,6-tetrahydropyridin-4-one | Formation of an α,β-unsaturated ketone. |
| 3 | N-Boc-1,2,5,6-tetrahydropyridin-4-one | t-Bu₂CuLi, THF | N-Boc-4-tert-butylpiperid-3-one | Conjugate addition to install the tert-butyl group. |
| 4 | N-Boc-4-tert-butylpiperid-3-one | NaBH₄, MeOH | N-Boc-4-tert-butylpiperidin-3-ol | Reduction of the ketone to the target alcohol. |
Stereoselective and Chiral Synthesis Strategies for this compound
The presence of two stereocenters at C3 and C4 in this compound means that four stereoisomers can exist. Controlling the absolute and relative stereochemistry is a key challenge, addressed by asymmetric catalysis and chiral pool synthesis.
Asymmetric Catalysis in Piperidine Ring Construction
Asymmetric catalysis offers an efficient way to generate enantiomerically enriched piperidines by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction.
Rhodium-based catalysts have proven particularly effective. One powerful strategy involves a Rh-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org In this approach, a dihydropyridine, formed by the partial reduction of pyridine, reacts with a boronic acid in the presence of a chiral rhodium catalyst. This carbometalation step creates a 3-substituted tetrahydropyridine with high enantioselectivity, which is then reduced to the chiral piperidine. snnu.edu.cnacs.org
Another method is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which can bring together an alkyne, an alkene, and an isocyanate to form complex piperidine scaffolds with high enantioselectivity. nih.gov Similarly, a highly enantioselective [4+2] annulation of imines with allenes, catalyzed by a chiral phosphepine, can produce functionalized piperidines with excellent stereocontrol. nih.gov
An asymmetric reductive transamination (ART) of N-alkyl pyridinium (B92312) salts using a chiral primary amine and a rhodium catalyst provides chiral piperidines with high diastereoselectivity without the need for a chiral ligand on the metal. bohrium.com
| Catalytic Method | Catalyst System | Precursors | Key Features | Ref. |
| Asymmetric Reductive Heck | Rh-catalyst, Chiral Ligand | Dihydropyridine, Boronic Acid | High yield and enantioselectivity for 3-substituted piperidines. | snnu.edu.cn, acs.org |
| [2+2+2] Cycloaddition | Rh(I)-catalyst, Chiral Ligand | Alkyne, Alkene, Isocyanate | Access to polysubstituted piperidinol scaffolds. | nih.gov |
| [4+2] Annulation | Chiral Phosphepine Catalyst | Imine, Allene | Furnishes functionalized piperidines with high stereoselectivity. | nih.gov |
| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ | Pyridinium Salt, Chiral Amine | Induces chirality via a chiral amine; no chiral ligand needed. | bohrium.com |
Chiral Pool Synthetic Routes Utilizing Natural Precursors (e.g., L-glutamic acid)
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials, embedding chirality into the synthetic target from the outset. mdpi.com α-Amino acids are particularly valuable precursors for synthesizing chiral nitrogen heterocycles. whiterose.ac.ukbaranlab.org
L-glutamic acid is an ideal starting material for the synthesis of 3-substituted piperidines. niscpr.res.inniscpr.res.in A general, multi-step route can be adapted to synthesize chiral this compound. The synthesis begins with the protection of the amine and esterification of the carboxylic acids of L-glutamic acid. Subsequent reduction of the ester groups yields a chiral diol. niscpr.res.in This diol is then converted into a dielectrophile, typically a ditosylate, by reacting it with p-toluenesulfonyl chloride. niscpr.res.in The crucial cyclization step is achieved by reacting the ditosylate with a primary amine, which forms the piperidine ring. The stereocenter from L-glutamic acid directs the stereochemistry of the final product.
A highly relevant synthesis produces trans-2-substituted-3-hydroxypiperidines from an L-glutamate-derived hydroxy diester. lookchem.com The sequence involves protection of the alcohol, reduction of the esters to a triol, selective tosylation, and cyclization to form a cyclic nitrone, which is then trapped by an organometallic reagent to install the C2 substituent. A similar strategy could be envisioned where the C4 substituent (tert-butyl) is already present or introduced early in the sequence.
The table below outlines a plausible synthetic pathway from L-glutamic acid.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Ref. |
| 1 | L-Glutamic acid | 1. (Boc)₂O, NaOH; 2. SOCl₂, MeOH | N-Boc-L-glutamic acid dimethyl ester | Protection of amine and esterification of acids. | niscpr.res.in |
| 2 | N-Boc-L-glutamic acid dimethyl ester | NaBH₄, THF/H₂O | (S)-tert-Butyl (4,5-dihydroxy-pentyl)carbamate | Reduction of esters to a chiral diol. | niscpr.res.in |
| 3 | (S)-tert-Butyl (4,5-dihydroxy-pentyl)carbamate | TsCl, Et₃N, DMAP, CH₂Cl₂ | Chiral ditosylate | Conversion of alcohols to good leaving groups. | niscpr.res.in |
| 4 | Chiral ditosylate | R-NH₂ (e.g., Benzylamine) | N-protected-3-(N-Boc-amino)piperidine | Intramolecular cyclization to form the piperidine ring. | niscpr.res.in |
| 5 | N-protected-3-(N-Boc-amino)piperidine | Series of steps | Chiral this compound | Elaboration to the final target molecule. | - |
Enzymatic Resolution Techniques for Racemic Intermediates
Enzymatic resolution has emerged as a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. In the context of substituted piperidines, this technique is often applied to key intermediates in their synthesis. Lipases are a class of enzymes frequently employed for this purpose due to their ability to catalyze enantioselective acylations in organic solvents.
A notable example involves the resolution of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, which are crucial intermediates for the synthesis of the antidepressant, (-)-Paroxetine. nih.gov In this process, two different lipases from Candida antarctica have been shown to exhibit opposite stereochemical preferences. This differential selectivity allows for the preparation of both enantiomers in high optical purity through enantioselective acylation. nih.gov The (3S,4R)-isomer, a key precursor to (-)-Paroxetine, can be effectively separated from its corresponding (3R,4S)-enantiomer. nih.gov
Table 1: Enzymatic Resolution of a Paroxetine Intermediate nih.gov
| Enzyme Source | Reaction Type | Substrate | Product | Stereochemical Outcome |
| Candida antarctica lipase (B570770) A | Acylation | Racemic N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine | (3R,4S)-acetate and unreacted (3S,4R)-alcohol | Opposite to lipase B |
| Candida antarctica lipase B | Acylation | Racemic N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine | (3S,4R)-acetate and unreacted (3R,4S)-alcohol | Opposite to lipase A |
Diastereoselective Control in Cyclization and Addition Reactions
The stereochemical outcome of cyclization and addition reactions is critical in the synthesis of polysubstituted piperidines. Diastereoselective control allows for the preferential formation of one diastereomer over others, which is essential for accessing specific molecular architectures.
One strategy to achieve diastereoselectivity is through the use of chiral auxiliaries. For instance, Ellman's N-tert-butanesulfinyl chiral auxiliary has been successfully employed in the synthesis of chiral amines with multiple stereogenic centers. osi.lv This approach involves the diastereoselective reduction of N-tert-butanesulfinylketimines. osi.lv
Another powerful method is the use of Lewis acid catalysis in multicomponent reactions. For example, the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to the formation of pyrrolidines with high diastereoselectivity. organic-chemistry.org While this example focuses on pyrrolidines, similar principles can be applied to the synthesis of piperidines. The in situ generation of aldimines followed by their reaction with a suitable partner in the presence of a Lewis acid can afford highly substituted heterocyclic systems with good control over the relative stereochemistry. organic-chemistry.org
Derivatization Reactions of this compound
The functional groups of this compound, namely the secondary amine and the secondary hydroxyl group, provide versatile handles for a wide range of chemical transformations. These derivatizations are key to incorporating this scaffold into more complex molecules.
Regioselective Modification of the Hydroxyl Functionality
The hydroxyl group of this compound can be selectively modified through various reactions, including O-alkylation and O-acylation. google.com Regioselectivity, the preference for a reaction to occur at one particular site over another, is a key consideration in these transformations. wikipedia.orgyoutube.com The choice of reagents and reaction conditions can direct the modification to the oxygen atom, leaving the piperidine nitrogen unreacted. These reactions are typically conducted in inert organic solvents such as aromatic hydrocarbons (e.g., benzene, toluene), lower alkanols (e.g., methanol, ethanol), ketones, or ethers. google.com
Functionalization of the Piperidine Nitrogen (e.g., N-alkylation, N-acylation)
The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents onto the piperidine core.
N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and a reducing agent. nih.gov Electrochemical methods have also been developed for the N-alkylation of NH-sulfoximines, which could potentially be adapted for piperidine derivatives. rsc.org A particularly green approach involves the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals, which produces water as the only byproduct. nih.gov
N-acylation is typically performed using acyl chlorides, anhydrides, or carboxylic acids activated with a coupling agent. A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group enhances the stability of the molecule and can be readily removed under acidic conditions. organic-chemistry.org
Table 2: Examples of N-Functionalization Reactions of Piperidine Derivatives
| Reaction Type | Reagent(s) | Product Type | Reference |
| N-Alkylation | Alkyl Halide | N-Alkylpiperidine | nih.gov |
| N-Alkylation | Alcohol, Catalyst | N-Alkylpiperidine | nih.gov |
| N-Acylation | Acyl Chloride | N-Acylpiperidine | google.com |
| N-Acylation | Acetic Anhydride | N-Acetylpiperidine | researchgate.net |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-piperidine | organic-chemistry.org |
Transformations at Other Positions of the Piperidine Ring
While the hydroxyl and amino groups are the most reactive sites for derivatization, transformations at other positions of the piperidine ring are also possible, although often more challenging. These modifications typically require multi-step synthetic sequences. For example, the synthesis of 2-substituted 4-piperidones has been achieved, which can then serve as precursors for further functionalization. acs.org Such strategies allow for the introduction of substituents at various positions on the piperidine ring, leading to a diverse range of analogues.
Stereochemical Considerations and Conformational Analysis of 4 Tert Butylpiperidin 3 Ol
Configurational Isomerism of 4-Tert-butylpiperidin-3-ol (e.g., cis/trans Relationships, Absolute Configuration Assignment)
This compound possesses two stereocenters at the C3 and C4 positions, giving rise to configurational isomers. These isomers are primarily distinguished by the relative orientation of the hydroxyl and tert-butyl groups, leading to cis and trans diastereomers.
The absolute configuration of each stereocenter can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For example, the isomers can be designated as (3R,4R), (3S,4S), (3R,4S), or (3S,4R), depending on the specific spatial arrangement of the atoms.
| Isomer | Relative Configuration |
| cis | Hydroxyl and tert-butyl groups on the same side |
| trans | Hydroxyl and tert-butyl groups on opposite sides |
Conformational Preferences of the Piperidine (B6355638) Ring Bearing a Tert-butyl Group
The piperidine ring, analogous to cyclohexane (B81311), adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of substituents introduces conformational preferences that are crucial to understanding the molecule's behavior.
The piperidine ring can undergo a "ring flip" or "chair flip," a process where one chair conformation converts into another. youtube.commasterorganicchemistry.com During this inversion, axial substituents become equatorial, and equatorial substituents become axial. youtube.commasterorganicchemistry.com The energy barrier for this process is relatively low, allowing for rapid interconversion at room temperature. wikipedia.org However, the presence of a large substituent like the tert-butyl group can significantly alter these dynamics.
The two primary chair conformations of a substituted piperidine are not energetically equivalent. libretexts.org The stability of each conformer is largely determined by the steric interactions of the substituents with the rest of the ring.
The tert-butyl group is exceptionally bulky and exerts a strong conformational preference. Due to severe steric hindrance, known as 1,3-diaxial interactions, a conformation with an axial tert-butyl group is highly unfavorable. youtube.com This steric strain arises from the close proximity of the axial tert-butyl group to the axial hydrogens on C2 and C6.
Consequently, the piperidine ring is effectively "locked" into a conformation where the tert-butyl group occupies an equatorial position to minimize these destabilizing interactions. This phenomenon, often referred to as "conformational locking," dictates that the equilibrium lies overwhelmingly in favor of the conformer with the equatorial tert-butyl group. For tert-butylcyclohexane, the equatorial preference is so strong that the energy difference is approximately 21 kJ/mol. libretexts.org
This conformational locking has significant implications for the relative orientation of the hydroxyl group in this compound. In the trans isomer, with the tert-butyl group equatorial, the hydroxyl group is forced into an axial position. In the cis isomer, both the tert-butyl and hydroxyl groups can occupy equatorial positions.
Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In the case of trans-4-tert-butylpiperidin-3-ol, where the hydroxyl group is in an axial position, an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the lone pair of electrons on the nitrogen atom. This interaction can provide additional stabilization to this conformer.
The formation of an intramolecular hydrogen bond is dependent on the distance and geometry between the hydrogen bond donor (the OH group) and the acceptor (the nitrogen atom). unito.it In polar solvents, competition from solvent molecules for hydrogen bonding can reduce the influence of intramolecular hydrogen bonding. unito.it However, in nonpolar environments, this internal stabilization can be more pronounced. Computational studies, such as those using Density Functional Theory (DFT), can help elucidate the strength and geometric requirements of such intramolecular hydrogen bonds. rsc.org
Quantitative Conformational Energy Calculations and Steric Strain Analysis (e.g., A-values)
The conformational preferences of substituents on a cyclohexane or piperidine ring can be quantified using "A-values" (conformational free energy differences). The A-value represents the energy difference between a conformation where the substituent is in an axial position versus an equatorial position. A larger A-value indicates a stronger preference for the equatorial position.
The A-value for a tert-butyl group on a cyclohexane ring is approximately 5.0 kcal/mol, highlighting its immense steric demand and strong preference for the equatorial position. While A-values for piperidine can be influenced by the nitrogen atom and its substituent, the principle remains the same. The conformational free energies in substituted piperidines are often similar to their cyclohexane analogs. nih.gov
Computational methods, such as molecular mechanics and quantum mechanics calculations, are valuable tools for quantifying the energy differences between various conformers. nih.gov These calculations can take into account factors like steric strain, torsional strain, and electrostatic interactions to predict the most stable conformations. For instance, DFT calculations can be employed to optimize the geometry of different conformers and calculate their relative energies. researchgate.net
| Substituent | Approximate A-value (kcal/mol) on Cyclohexane |
| -OH | 0.9 |
| -CH3 | 1.7 |
| -C(CH3)3 | ~5.0 |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. nih.govauremn.org.br For 4-tert-butylpiperidin-3-ol, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while advanced 2D NMR experiments and conformational analysis reveal its spatial arrangement.
The structure of this compound is heavily influenced by the presence of the bulky tert-butyl group. In substituted cyclohexanes, a large substituent like a tert-butyl group strongly prefers an equatorial position to minimize steric strain. sikhcom.net This principle dictates that the piperidine (B6355638) ring in this compound will predominantly adopt a chair conformation where the tert-butyl group occupies an equatorial site. This conformational locking simplifies spectral analysis and influences the chemical shifts and coupling constants of the ring protons.
The compound has two stereoisomers: cis and trans. In the trans isomer, the hydroxyl group is axial, while in the cis isomer, it is equatorial. These distinct spatial arrangements lead to different NMR spectra for each isomer.
Detailed analysis is achieved through various NMR experiments:
¹H NMR: Provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (H-3) is of particular diagnostic importance.
¹³C NMR: Shows the number of non-equivalent carbon atoms. bhu.ac.in Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Conformational Analysis: The Karplus relationship, which correlates the three-bond coupling constant (³JHH) to the dihedral angle between protons, is a key tool for analyzing the ring's conformation. beilstein-journals.org Additionally, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, helping to confirm the relative stereochemistry (cis or trans) and the chair conformation. nih.gov For complex conformational equilibria, computational modeling combined with NMR chemical shift calculations can help assign structures with a high degree of confidence. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Specific experimental values can vary based on the solvent and stereoisomer (cis vs. trans). The following are typical estimated ranges.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C(CH₃)₃ | ~0.9 | ~27 | Signal for the nine equivalent protons of the tert-butyl group. |
| C (CH₃)₃ | N/A | ~32 | Quaternary carbon of the tert-butyl group. |
| H-3 | ~3.5 - 4.0 | N/A | Proton on the carbon with the -OH group. Its chemical shift and multiplicity depend on the cis/trans configuration. |
| C-3 | N/A | ~65 - 70 | Carbon bearing the hydroxyl group. |
| H-4 | ~1.2 - 1.6 | N/A | Proton on the carbon with the tert-butyl group. |
| C-4 | N/A | ~45 - 50 | Carbon bearing the tert-butyl group. |
| Ring CH₂ | ~1.4 - 3.2 | ~30 - 50 | Complex multiplets for the remaining piperidine ring protons (at C-2, C-5, C-6). |
| OH, NH | Variable | N/A | Chemical shifts are concentration and solvent dependent; often appear as broad singlets. |
Mass Spectrometry (MS) for High-Resolution Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm its elemental formula.
The monoisotopic mass of this compound (C₉H₁₉NO) is 157.14667 Da. HRMS techniques like ESI-TOF (Electrospray Ionization - Time of Flight) can measure this mass with high precision, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
In addition to molecular weight determination, MS provides structural information through analysis of fragmentation patterns. When the molecular ion ([M]⁺˙) is formed, it can break down into smaller, characteristic fragment ions. The fragmentation of this compound is expected to follow pathways common to alcohols and cyclic amines.
Common fragmentation pathways include:
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at m/z corresponding to [M - H₂O]⁺. unina.it
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom is a common pathway. unina.it For this molecule, this could involve cleavage between C-3 and C-4.
Loss of the tert-butyl group: The stable tert-butyl cation or radical can be lost, resulting in a significant peak at [M - 57]⁺.
Ring Cleavage: The piperidine ring can fragment in various ways, leading to a complex pattern in the lower mass region of the spectrum.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 158.15 |
| [M]⁺˙ | Molecular Ion | 157.15 |
| [M-H₂O]⁺ | Loss of water | 139.14 |
| [M-C₄H₉]⁺ | Loss of tert-butyl group | 100.08 |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 |
X-ray Crystallography for Solid-State Molecular Architecture and Stereochemical Assignment
X-ray crystallography is an experimental science used to determine the precise three-dimensional arrangement of atoms within a crystal. libretexts.org By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. libretexts.org Mathematical analysis of this pattern allows for the calculation of a three-dimensional map of electron density, from which the exact positions of atoms, their chemical bonds, and other structural details can be determined. libretexts.orgnih.gov
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. This technique would definitively establish:
Stereochemistry: The relative configuration of the substituents at the C-3 and C-4 chiral centers (cis or trans) would be unequivocally determined.
Conformation: The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the exact dihedral angles would be measured. sikhcom.net
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule would be obtained.
Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, detailing intermolecular forces such as hydrogen bonding involving the hydroxyl and amine groups.
While a published crystal structure for this compound was not identified in the search, this technique remains the gold standard for the definitive determination of solid-state molecular architecture. worktribe.com
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
This compound possesses two chiral centers (at C3 and C4), meaning it can exist as a total of four stereoisomers: two pairs of enantiomers (cis and trans). The separation and quantification of these isomers are crucial in research and pharmaceutical development, as different stereoisomers can have distinct biological activities. Chiral chromatography is the primary method used for this purpose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating stereoisomers.
Chiral Stationary Phases (CSPs): These are the key to chiral separations. CSPs are themselves chiral and interact differently with the enantiomers of the analyte, causing them to travel through the column at different rates, thus enabling their separation. Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, or macrocyclic glycopeptides. For a compound like this compound, polysaccharide-based CSPs are often effective.
Diastereomeric Purity: The cis and trans diastereomers have different physical properties and can typically be separated using standard, non-chiral chromatography methods (both HPLC and GC).
Enantiomeric Purity: To separate the enantiomers of the cis isomer from each other, or the enantiomers of the trans isomer from each other, a chiral method is required. The result of this analysis is often expressed as enantiomeric excess (e.e.), which quantifies the purity of a specific enantiomer in a mixture.
The choice of mobile phase (in HPLC) or carrier gas and temperature program (in GC) is optimized to achieve the best resolution between the stereoisomer peaks. This analysis is essential for controlling the stereochemical outcome of a synthesis and for providing pure isomers for further study.
Specialized Analytical Approaches (e.g., Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS))
Beyond standard analytical methods, highly specialized techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer unparalleled performance for molecular characterization. FT-ICR MS is renowned for its exceptional mass resolving power and mass accuracy, often achieving sub-parts-per-million (ppm) error.
This ultra-high performance is critical in complex research scenarios. For this compound, the application of FT-ICR MS would provide:
Unambiguous Elemental Formula Confirmation: The extremely high mass accuracy allows for the confident assignment of a unique elemental composition to a measured m/z value. For example, an FT-ICR MS measurement could easily distinguish the C₉H₁₉NO molecular formula from other potential formulas that might have a very similar nominal mass, such as C₈H₁₅N₃O or C₁₀H₂₁N.
Analysis in Complex Mixtures: In applications like metabolomics or the analysis of reaction byproducts, the high resolving power of FT-ICR MS can separate ions with very close m/z values that would overlap in lower-resolution instruments. This allows for the confident identification of the target compound even in a complex biological or chemical matrix.
While a routine technique for many labs, the power of FT-ICR MS makes it an invaluable tool for research that demands the highest level of analytical confidence.
Computational Chemistry and Molecular Modeling of 4 Tert Butylpiperidin 3 Ol and Its Analogs
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 4-tert-butylpiperidin-3-ol. scirp.org These methods allow for the optimization of the molecular geometry and the calculation of various electronic descriptors that govern the molecule's reactivity and stability. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. scirp.org
From HOMO and LUMO energies, global chemical reactivity descriptors can be calculated to quantify various aspects of reactivity. scirp.org These descriptors provide a theoretical framework for understanding how the molecule will behave in a chemical reaction. For instance, the B3LYP functional is a commonly used DFT approach known for its accuracy in predicting molecular structures and thermochemical properties. scirp.org Mechanistic studies using DFT can also elucidate reaction profiles, including the activation energies for different chemical transformations. researchgate.netmdpi.com
Table 1: Conceptual DFT-Based Reactivity Descriptors
This table outlines key reactivity descriptors that can be calculated using quantum chemical methods to predict the chemical behavior of this compound and its analogs.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
The piperidine (B6355638) ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For this compound, the large tert-butyl group has a strong conformational preference for the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions. This effectively "locks" the ring in one primary chair conformation. whiterose.ac.uk The remaining conformational variability arises from the orientation of the 3-hydroxyl group (axial or equatorial) and the proton on the nitrogen atom.
Molecular mechanics (MM) force fields can be used to calculate the conformational free energies of different isomers. nih.gov These calculations have shown that for 4-substituted piperidines, the relative conformer energies are often very similar to those of analogous cyclohexanes. nih.gov
Molecular dynamics (MD) simulations provide a way to explore the conformational landscape and flexibility of the molecule over time. acs.org While the chair is the most stable conformer, other higher-energy conformations such as boat and twist-boat forms can exist. ias.ac.inrsc.org MD simulations can reveal the energy barriers between these states and the timescale of their interconversion. In the context of drug design, a ligand may adopt a higher-energy conformation to achieve optimal binding within a protein's active site. nih.gov
Table 2: Relative Stability of Piperidine Conformers
This table presents the general hierarchy of conformational stability for the six-membered piperidine ring. The presence of substituents can further influence these energy differences.
Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com Analogs of this compound, and piperidine-containing compounds in general, have been extensively studied through docking against a wide array of biological targets. mdpi.comresearchgate.netnih.gov
The structural features of this compound are well-suited for specific interactions within a binding pocket:
Piperidine Nitrogen: The nitrogen atom is basic and typically protonated at physiological pH. This positive charge allows it to form strong electrostatic interactions or hydrogen bonds with acidic residues like aspartate or glutamate.
3-Hydroxyl Group: The -OH group can act as both a hydrogen bond donor and acceptor, forming key interactions with polar residues or backbone atoms in the protein.
4-tert-Butyl Group: This bulky, nonpolar group is ideal for fitting into hydrophobic pockets, contributing to binding affinity through van der Waals forces and the hydrophobic effect.
Piperidine Ring: The carbon framework itself provides a hydrophobic surface that can engage in favorable interactions with nonpolar residues.
Docking studies on various piperidine derivatives have provided insights into their binding modes. For instance, in studies with acetylcholinesterase, a target for Alzheimer's disease, piperidine moieties have been shown to bind to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net Similarly, piperidine analogs designed as HIV-1 protease inhibitors use the piperidine scaffold to promote hydrogen bonding and van der Waals interactions within the enzyme's active site. nih.govnih.gov
Table 3: Examples of Molecular Docking Studies with Piperidine Analogs
This table summarizes the diverse applications of piperidine-containing molecules in molecular docking studies, showcasing their versatility in targeting different classes of proteins.
Application of Ligand-Based and Structure-Based Drug Design Principles to Piperidine Scaffolds
The piperidine scaffold is a cornerstone in both ligand-based and structure-based drug design strategies. nih.govresearchgate.net Its prevalence in FDA-approved drugs highlights its utility as a privileged structure. enamine.net
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. nih.gov The piperidine ring serves as a rigid, 3D scaffold that can be decorated with functional groups. These groups can be positioned with specific vectors to maximize interactions with corresponding pockets in the receptor. For example, in the development of MEK1/2 inhibitors, structure-based design led to the introduction of a fluorine atom at the 3-position of a piperidine ring, which significantly improved potency and oral bioavailability. thieme-connect.com Similarly, the design of HIV-1 protease inhibitors has successfully incorporated piperidine moieties to optimize interactions with the enzyme's active site. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a receptor structure, LBDD methods are used. These rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling is a key LBDD technique that defines the essential 3D arrangement of functional features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity. mdpi.com The piperidine ring is an excellent scaffold for arranging these pharmacophoric elements. A classic pharmacophore model for sigma receptors, for instance, includes a central basic core (the piperidine nitrogen) flanked by two hydrophobic pockets, a model that piperidine-based ligands can readily match. nih.gov By introducing chirality and substituents, the physicochemical and pharmacokinetic properties of the resulting molecules can be fine-tuned to enhance activity, selectivity, and drug-like properties. thieme-connect.comresearchgate.net
Prediction and Analysis of Tautomeric and Protonation States in Different Environments
For this compound, a saturated heterocyclic alcohol, tautomerism is not a significant consideration as it lacks the necessary adjacent double bonds for proton migration (e.g., keto-enol tautomerism).
However, the protonation state of the piperidine nitrogen is of paramount importance to its biological function. Piperidine is a secondary amine with a pKa of approximately 11.2, meaning it is predominantly protonated and positively charged at physiological pH (~7.4). wikipedia.org This protonation is critical for forming ionic bonds with acidic residues in protein binding sites, a key interaction for many piperidine-containing drugs. nih.gov
Computational methods can predict the pKa of molecules, which is crucial for understanding their behavior in different environments. mdpi.com The pKa of a piperidine nitrogen can be significantly influenced by its chemical environment, including nearby substituents and the dielectric constant of the surrounding medium (e.g., water vs. the interior of a protein). nih.govrsc.org Substituents on the ring can alter the basicity of the nitrogen. uregina.ca For example, electron-withdrawing groups can lower the pKa, making the nitrogen less basic, while electron-donating groups can have the opposite effect. researchgate.net Within a protein's binding pocket, the local microenvironment can be very different from bulk water, potentially stabilizing either the charged or neutral form of the amine, which can have a profound impact on binding affinity.
Table 4: Typical pKa Values for Piperidine and Related Amines
This table illustrates the basicity of the piperidine nitrogen and how it ensures the molecule is predominantly in its charged, protonated form under typical physiological conditions.
Mechanistic Studies of Biological Activity and Enzyme Interactions of 4 Tert Butylpiperidin 3 Ol Derivatives
Design Principles for Enzyme Inhibitors and Receptor Ligands Based on Piperidine (B6355638) Scaffolds
The piperidine scaffold is a prevalent structural motif in a vast number of approved pharmaceuticals, making it a cornerstone in modern drug design. enamine.netthieme-connect.com Its significance lies in the ability of piperidine-based analogues to favorably influence crucial pharmacokinetic properties, such as lipophilicity and metabolic stability, when incorporated into molecular scaffolds. enamine.net The introduction of chiral centers within the piperidine ring can further modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and potentially reduce toxicity. thieme-connect.comthieme-connect.com
Design principles for enzyme inhibitors and receptor ligands incorporating piperidine scaffolds often revolve around several key strategies:
Modulation of Physicochemical Properties: The inherent properties of the piperidine ring, which possesses both hydrophilic and lipophilic characteristics, can be fine-tuned by introducing substituents or altering their positions. This allows for the optimization of properties like solubility and membrane permeability, which are critical for a drug's effectiveness. thieme-connect.com
Enhancement of Biological Activity and Selectivity: The rigid, three-dimensional structure of the piperidine ring can provide a well-defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target enzyme or receptor. thieme-connect.comthieme-connect.com The stereochemistry of the piperidine scaffold is a critical factor, as different enantiomers or diastereomers can exhibit significantly different biological activities. thieme-connect.com
Structure-Based Design: This approach utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the active or allosteric site. For instance, in the design of HIV-1 protease inhibitors, the piperidine scaffold was introduced as a P2-ligand to promote hydrogen bonding and van der Waals interactions with the enzyme's active site. nih.gov
Bioisosteric Replacement: In some cases, the piperidine ring can serve as a bioisostere for other cyclic structures to improve properties like metabolic stability or to explore new intellectual property space.
The versatility of the piperidine scaffold has led to its incorporation in a wide array of therapeutic agents targeting diverse biological systems.
Elucidation of Enzyme Inhibition Modes (e.g., Competitive, Non-competitive, Uncompetitive, Allosteric)
The mechanism by which a derivative of 4-tert-butylpiperidin-3-ol inhibits an enzyme is a critical aspect of its pharmacological profile. While the specific inhibition modes for derivatives of this exact compound are not extensively detailed in the provided context, the principles of enzyme inhibition can be applied to understand their potential mechanisms.
Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. The synthesis and structure-activity relationship (SAR) of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter led to the identification of a potent and selective inhibitor, ML352. nih.gov Further studies on this compound revealed that it acts as a noncompetitive inhibitor. nih.gov
Non-competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding. As mentioned, the choline transporter inhibitor ML352, a piperidine derivative, was found to be a noncompetitive inhibitor. nih.gov
Allosteric Inhibition: Allosteric inhibitors bind to an allosteric site, inducing a conformational change that affects the enzyme's activity. The discovery of substituted indole (B1671886) derivatives as allosteric inhibitors of the METTL3-14 complex highlights this mode of inhibition. dntb.gov.ua
The determination of the inhibition mode is crucial for understanding the inhibitor's mechanism of action and for guiding further drug development efforts.
Structure-Activity Relationship (SAR) Studies for Biological Potency, Selectivity, and Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For piperidine derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and efficacy.
In the development of inhibitors for the presynaptic choline transporter, SAR exploration around 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that benzylic heteroaromatic amide moieties were the most potent. nih.govresearchgate.net Additionally, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov These iterative medicinal chemistry efforts led to the identification of the potent and selective inhibitor ML352. nih.govresearchgate.net
For a series of cytotoxic bufalin (B1668032) 3-nitrogen-containing-ester derivatives, SAR studies indicated that the C3 moiety had a significant influence on cytotoxic activity. nih.gov Specifically, the bufalin-3-piperidinyl-4-carboxylate compound displayed significant cytotoxic potency compared to the parent compound. nih.gov
In the context of dopamine (B1211576) D4 receptor antagonists, SAR studies on piperidine derivatives highlighted that derivatives bearing a terminal butyl chain showed different structure-activity relationships compared to those with a benzyl (B1604629) terminal, suggesting different binding modes. mdpi.comnih.gov
These examples demonstrate the power of SAR studies in guiding the design of more effective and selective therapeutic agents based on the piperidine scaffold.
Identification and Characterization of Specific Enzyme or Receptor Targets
Derivatives based on the piperidine scaffold have been designed and evaluated against a wide range of biological targets, underscoring the versatility of this chemical moiety.
Dopamine D4 Receptor: Novel piperidine-based ligands have been synthesized and studied as potent and selective antagonists for the Dopamine D4 receptor, with potential applications in the treatment of glioblastoma. mdpi.comnih.gov Structure-activity relationship studies have explored variations in the distance between pharmacophoric features to optimize D4 receptor affinity and selectivity. nih.gov Additionally, 3- or 4-benzyloxypiperidine and 4,4-difluoropiperidine (B1302736) ether-based scaffolds have been identified as potent and selective D4 receptor antagonists. nih.govchemrxiv.org
P2Y14 Receptor: The piperidine moiety has been a key component in the design of antagonists for the P2Y14 receptor, a target for inflammatory diseases. nih.gov Structure-activity relationship studies of heterocyclic P2Y14 receptor antagonists have focused on modifying the piperidine moiety and the central phenyl ring to improve drug-like properties. nih.gov
METTL3: While not directly featuring a this compound, the broader context of enzyme inhibition highlights the development of inhibitors for METTL3, a key enzyme in RNA modification, which is a target in cancer therapy. nih.govbohrium.comx-mol.net
Calmodulin-Dependent Kinases: The development of potent and selective inhibitors for Calmodulin-Dependent Kinase 1 (CaMK1) has been pursued for the treatment of diabetes. nih.gov While the specific structures are not detailed, this indicates the targeting of kinase enzymes with complex scaffolds.
Phosphodiesterase Type 4: Although not explicitly detailed for this compound, the piperidine scaffold is a known component in inhibitors of phosphodiesterases.
HIV-1 Reverse Transcriptase: Piperidine-linked aminopyrimidine derivatives have been discovered as HIV-1 reverse transcriptase inhibitors with broad activity against wild-type and drug-resistant mutant viruses. nih.gov The piperidine scaffold has also been incorporated as a P2-ligand in the design of potent HIV-1 protease inhibitors. nih.govnih.gov Furthermore, benzisothiazolone derivatives containing a piperidine moiety have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase DNA polymerase and ribonuclease H activities. mdpi.com
Cytochrome P450: Time-dependent inhibition of cytochrome P450 3A has been observed with a melanocortin-4 receptor agonist containing a piperidine ring, highlighting the potential for these scaffolds to interact with metabolic enzymes.
The following table summarizes the biological targets and the corresponding activities of various piperidine derivatives.
| Target | Compound/Derivative Class | Activity |
| Dopamine D4 Receptor | 4-butyl- and 4-benzyl-piperidines | Potent and selective antagonists |
| P2Y14 Receptor | 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) and analogues | High-affinity antagonists |
| HIV-1 Protease | Piperidine analogues as P2-ligands | Potent inhibitors (e.g., IC50 = 3.61 nM for compound 22a) nih.govnih.gov |
| HIV-1 Reverse Transcriptase | Piperidin-4-yl-aminopyrimidines | Broad activity against wild-type and resistant mutants nih.gov |
| HIV-1 Reverse Transcriptase (DNA Polymerase and RNase H) | 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | Dual inhibition |
| Presynaptic Choline Transporter | 4-methoxy-3-(piperidin-4-yl)oxy benzamides (e.g., ML352) | Potent and selective noncompetitive inhibitors nih.gov |
Research Applications and Significance As a Synthetic Intermediate
Utility in the Synthesis of Complex Bioactive Molecules and Pharmaceutical Leads
The 4-tert-butylpiperidin-3-ol moiety and its close derivatives are integral components in the synthesis of a variety of pharmaceutical leads and complex bioactive molecules. The stereochemistry of the hydroxyl and tert-butyl groups provides a rigid framework that can be exploited to achieve specific interactions with biological targets.
One notable application is in the development of G-protein coupled receptor 119 (GPR119) agonists. nih.govresearchgate.net GPR119 is a promising target for the treatment of type 2 diabetes. nih.gov Synthetic routes to novel 1,2,3-triazolo piperidine (B6355638) carboxylates, which have shown potential as GPR119 agonists, have utilized tert-butyl-4-substituted piperidine intermediates. nih.govresearchgate.net These compounds have demonstrated EC50 values comparable to or better than previously reported GPR119 agonists. nih.gov
Furthermore, the related chiral intermediate, (S)-1-Boc-3-hydroxypiperidine, is crucial for the synthesis of Ibrutinib. chemicalbook.com Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase and is an approved medication for the treatment of B-cell malignancies such as mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.com The chiral 3-hydroxypiperidine (B146073) core is a key pharmacophoric element responsible for the drug's activity. chemicalbook.com
The anticancer drug Vandetanib, a tyrosine kinase inhibitor used to treat certain types of thyroid cancer, also features a piperidine derivative in its structure. researchgate.netgoogle.comgoogle.comresearchgate.netnih.gov The synthesis of Vandetanib involves the use of piperidin-4-ylmethanol, a structurally related building block, highlighting the importance of the substituted piperidine scaffold in the development of oncology therapeutics. researchgate.netgoogle.comgoogle.comresearchgate.netnih.gov
| Pharmaceutical Lead/Drug | Therapeutic Area | Role of Piperidine Intermediate |
|---|---|---|
| GPR119 Agonists | Type 2 Diabetes | Core scaffold for novel 1,2,3-triazolo piperidine carboxylates. nih.govresearchgate.net |
| Ibrutinib | Oncology (B-cell malignancies) | Key chiral intermediate ((S)-1-Boc-3-hydroxypiperidine) for the active pharmaceutical ingredient. chemicalbook.com |
| Vandetanib | Oncology (Thyroid Cancer) | Incorporates a piperidin-4-ylmethanol moiety, a related substituted piperidine. researchgate.netgoogle.comgoogle.comresearchgate.netnih.gov |
Role as a Privileged Scaffold in Modern Medicinal Chemistry Discovery Programs
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of providing ligands for diverse biological receptors. nih.govresearchgate.netcambridgemedchemconsulting.comnih.gov These scaffolds often possess a semi-rigid framework that allows for the presentation of various substituents in a defined three-dimensional space, facilitating interactions with a wide range of protein targets. The piperidine ring, and specifically substituted piperidines like this compound, are considered privileged structures. nih.govresearchgate.netcambridgemedchemconsulting.com
The benzoylpiperidine fragment, for instance, is a well-established privileged structure found in numerous bioactive compounds with applications as anticancer, antipsychotic, and neuroprotective agents, among others. nih.govresearchgate.net The N-benzyl piperidine motif is also frequently employed due to its structural flexibility and three-dimensional nature, which allows for crucial cation-π interactions with target proteins. cambridgemedchemconsulting.com
The this compound scaffold embodies the key characteristics of a privileged structure:
Three-Dimensional Complexity : The chair conformation of the piperidine ring, locked by the bulky tert-butyl group, provides a non-planar structure with well-defined exit vectors for substitution.
Functional Group Handles : The hydroxyl group can act as a hydrogen bond donor or acceptor and serves as a point for further chemical modification. The secondary amine allows for the introduction of a wide array of substituents.
Favorable Physicochemical Properties : Piperidine-based analogues can favorably influence important pharmacokinetic properties such as lipophilicity and metabolic stability.
This combination of features makes this compound a versatile template for the generation of compound libraries in drug discovery programs, enabling the exploration of chemical space around various biological targets.
| Feature of this compound | Contribution as a Privileged Scaffold |
|---|---|
| Rigid Piperidine Ring | Provides a defined three-dimensional orientation of substituents. |
| Hydroxyl Group | Acts as a key interaction point (hydrogen bonding) and a site for further functionalization. |
| Tert-butyl Group | Locks the conformation of the piperidine ring and can explore hydrophobic pockets of target proteins. |
| Secondary Amine | Allows for the introduction of diverse substituents to modulate activity and properties. |
Contribution to the Development of Novel Chemical Entities for Research Probes
While the primary application of this compound has been in the development of therapeutic agents, its structural attributes also make it a valuable starting point for the synthesis of novel chemical entities for use as research probes. Chemical probes, such as fluorescently labeled ligands, are essential tools for studying the function and localization of biological targets.
The development of fluorescent probes often involves the derivatization of a core scaffold that has affinity for a specific protein. The piperidine scaffold has been successfully utilized in the creation of fluorescent probes for targets such as the sigma (σ) receptors. researchgate.net The synthesis of such probes typically involves the attachment of a fluorophore to the core scaffold through a suitable linker.
The hydroxyl group of this compound provides a convenient handle for the attachment of fluorophores or other reporter tags, such as biotin (B1667282) or photoaffinity labels. The rigid nature of the 4-tert-butylpiperidine (B1294329) core would ensure that the appended probe moiety is presented in a consistent orientation, which can be advantageous for specific imaging applications. While direct examples of research probes derived specifically from this compound are not extensively documented in the literature, the principles of chemical probe design and the known utility of the piperidine scaffold suggest its high potential in this area. frontiersin.orgljmu.ac.uknih.govrsc.org For example, the synthesis of fluorescent monomers as building blocks for labeled polymers has been explored with various dye classes. rsc.org The functional groups on this compound would allow for its incorporation into such systems to create probes for a variety of biological investigations.
Future Directions and Emerging Research Avenues for 4 Tert Butylpiperidin 3 Ol
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities. For 4-tert-butylpiperidin-3-ol and its derivatives, the development of efficient and highly stereoselective synthetic routes is a critical area of ongoing research.
Current research focuses on moving beyond classical methods to more sophisticated catalytic approaches. A notable strategy involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates high diastereoselectivity in the ring formation step, providing a flexible route to various piperidine (B6355638) structures. nih.gov Another promising avenue is the aza-Cope rearrangement-Mannich cyclization cascade, which has been successfully used to create complex fused bicyclic systems containing piperidine rings with high diastereoselectivity. rsc.org This reaction has been applied to 3-amino-4-vinylpiperidin-4-ol and 4-amino-3-vinylpiperidin-3-ol derivatives, showcasing its potential for creating structurally diverse and stereochemically defined molecules. rsc.org
Future efforts will likely concentrate on titanocene(III)-promoted reactions, which are increasingly used for the synthesis of complex, multifunctional molecules due to their ability to mediate reactions like homolytic epoxide opening and radical cascade cyclizations with improved stereoselectivity. ugr.es The development of chiral catalysts and reagents that can facilitate the asymmetric synthesis of specific this compound isomers from simple starting materials remains a significant goal. Such advancements would streamline the production of enantiomerically pure compounds, which are essential for detailed pharmacological evaluation.
| Synthetic Strategy | Key Features | Potential Application for this compound | Reference |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | One-pot synthesis, high modularity, excellent diastereoselectivity. | Efficient, stereocontrolled synthesis of highly substituted piperidin-4-ol analogs. | nih.gov |
| Aza-Cope–Mannich Reaction | Creates complex cis- and trans-fused bicyclic systems with high stereoselectivity. | Generation of novel, conformationally rigid scaffolds based on the piperidin-3-ol core. | rsc.org |
| Titanocene(III)-Promoted Reactions | Mediates complex radical cyclizations and epoxide openings. | Stereoselective synthesis of complex natural product-like molecules incorporating the piperidine scaffold. | ugr.es |
Integration of Advanced Artificial Intelligence and Machine Learning in Computational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mednexus.org For derivatives of this compound, these computational tools offer a powerful approach to predict biological activity, identify potential protein targets, and design novel structures with enhanced efficacy and specificity. clinmedkaz.orgclinmedkaz.org
In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction, are already being used to evaluate new piperidine derivatives. clinmedkaz.orgclinmedkaz.org These tools can analyze a chemical structure and predict its likely pharmacological effects, potential targets (enzymes, receptors, ion channels), and even possible mechanisms of action. clinmedkaz.orgclinmedkaz.org This allows researchers to prioritize the synthesis of compounds with the highest probability of desired biological activity, saving significant time and resources. clinmedkaz.org
Future research will see a deeper integration of more sophisticated AI/ML models. Ensemble learning, for instance, combines multiple machine learning algorithms to improve the predictive performance and robustness of quantitative structure-activity relationship (QSAR) models. researchgate.net These advanced models can analyze vast datasets of known compounds to identify subtle relationships between chemical structure and biological function, guiding the rational design of new this compound analogs with optimized properties. mednexus.orgresearchgate.net Generative models, such as adversarial auto-encoders, can even design entirely new molecules (de novo design) that are biased towards interacting with a specific biological target. mednexus.org
Exploration of Undiscovered Biological Target Interactions and Therapeutic Potentials
The piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids. mdpi.comresearchgate.net While derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, the full therapeutic potential of the this compound framework is yet to be unlocked. researchgate.net
Recent studies on piperidine analogs highlight their potential in diverse therapeutic areas. For instance, computer-aided analysis suggests that novel piperidine derivatives could be valuable in treating central nervous system (CNS) disorders, cancers, and as antimicrobial or antiarrhythmic agents. clinmedkaz.orgclinmedkaz.org The unique conformational rigidity imparted by the tert-butyl group in this compound can be exploited to achieve high selectivity for specific receptor subtypes. For example, research on piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists has shown that the piperidine ring is a key structural element for dual-target affinity, which could be promising for developing novel pain therapeutics. nih.gov
Future research will focus on systematically screening this compound and its derivatives against a broad array of biological targets to uncover new interactions. This includes exploring their potential as modulators of less-studied proteins or as components of macrocyclic structures that can interact with targets inaccessible to smaller molecules. mdpi.com The synthesis and evaluation of bridged piperidine analogs, which introduce further conformational constraints, could lead to compounds with enhanced affinity and novel pharmacological profiles. nih.gov The biological properties of piperidines are highly dependent on the type and location of substituents, meaning that even minor modifications to the this compound core could unveil significant and previously undiscovered therapeutic applications. researchgate.net
| Potential Therapeutic Area | Rationale / Supporting Evidence from Piperidine Analogs | Reference |
| Central Nervous System (CNS) Disorders | Predicted ability to inhibit neurotransmitter uptake; potential anti-parkinsonian and anti-dyskinetic activities. | clinmedkaz.org |
| Oncology | Antiproliferative effects observed across various cancer cell lines for tetracyclic bis-piperidine alkaloids. | mdpi.com |
| Pain Management | Piperidine ring identified as a key element for dual histamine H3/sigma-1 receptor affinity. | nih.gov |
| Infectious Diseases | Antimicrobial potency demonstrated by various functionalized piperidone derivatives. | researchgate.netresearchgate.net |
Implementation of Green Chemistry Principles and Sustainable Synthesis Approaches
The pharmaceutical industry is increasingly focusing on sustainable manufacturing, making the development of green synthetic methods a top priority. For piperidine-containing compounds, this involves designing processes that are more efficient, use less hazardous materials, and minimize waste. acs.org
Significant progress has been made in developing green chemistry approaches for the synthesis of piperidones and functionalized piperidines. nih.govresearchgate.netfigshare.com Many of these methods are one-pot, multicomponent reactions that offer high atom economy and reduce the number of purification steps. journalspub.info Catalysts are a key focus, with researchers exploring low-cost, biodegradable, and recyclable options. Examples include:
l-Proline nitrate: A recyclable ionic liquid that catalyzes the three-component synthesis of functionalized piperidines with high atom economy and a low E-factor (a measure of waste produced). rsc.orgrsc.org
Tartaric acid: A natural, biodegradable catalyst that efficiently promotes the one-pot synthesis of highly substituted piperidines under mild, room-temperature conditions. researchgate.net
Zirconium tetrachloride: A low-cost and eco-friendly catalyst used for the multicomponent synthesis of piperidine derivatives under visible light. journalspub.info
Another innovative and sustainable strategy is the Achmatowicz rearrangement, which uses renewable, biomass-derived furfuryl alcohols as starting materials to produce functionalized piperidines. nih.gov This approach, particularly when combined with green reagents like oxone-halide, provides a scalable and low-cost route to these important heterocyclic structures. nih.gov
Future research will aim to adapt and optimize these green methodologies specifically for the synthesis of this compound and its derivatives. The goal is to develop scalable, cost-effective, and environmentally responsible processes that can be implemented on an industrial scale, aligning the production of this valuable chemical building block with the principles of modern sustainable chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Tert-butylpiperidin-3-ol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. The compound is classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). In case of exposure:
- Inhalation : Move to fresh air and monitor for respiratory distress .
- Skin contact : Wash immediately with soap and water for ≥15 minutes.
- Eye exposure : Rinse cautiously with water for several minutes, ensuring contact lenses are removed if present.
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields?
- Methodological Answer : A typical multi-step synthesis starts with piperidine derivatives, utilizing nucleophilic substitution or reductive amination. For example:
- Step 1 : Introduce the tert-butyl group via alkylation using tert-butyl bromide in ethanol with a base (e.g., NaOH) at 60–80°C.
- Step 2 : Hydroxyl group installation via oxidation (e.g., using KMnO₄) or hydroxylation under controlled pH.
- Yield Optimization : Reaction times (6–12 hrs), solvent polarity (ethanol vs. dichloromethane), and catalyst loading (1–5 mol%) significantly impact yields (reported 50–75% in analogous syntheses) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 1.0–1.2 ppm for tert-butyl protons; δ 3.4–3.8 ppm for piperidine ring protons) and ¹³C NMR (δ 25–30 ppm for tert-butyl carbons) confirm substitution patterns.
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-N stretches (~1200 cm⁻¹) validate functional groups.
- Chromatography : HPLC/GC-MS monitors purity (>98% threshold for research-grade material) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to protic solvents.
- Catalyst Screening : Use palladium or nickel catalysts for selective C-N bond formation.
- Byproduct Monitoring : Employ TLC or inline FTIR to track intermediates. For example, reducing reaction temperature from 80°C to 50°C decreased dimerization by 20% in analogous syntheses .
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Systematic Review : Cross-validate data across databases (PubChem, DSSTox) to identify outliers.
- Replication Studies : Reproduce assays under standardized conditions (e.g., fixed pH, cell lines).
- Meta-Analysis : Apply statistical models to account for variability in IC₅₀ values (e.g., random-effects models) .
Q. What in silico and in vitro methodologies are recommended for elucidating the pharmacokinetic profile of this compound?
- Methodological Answer :
- In Silico : Molecular docking (AutoDock Vina) predicts binding affinity to cytochrome P450 enzymes (CYP3A4, CYP2D6).
- In Vitro : Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t₁/₂).
- Data Integration : Use tools like SwissADME to correlate LogP (2.5–3.0) with membrane permeability .
Q. How does the steric influence of the tert-butyl group affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group’s bulk hinders axial attack on the piperidine ring, favoring equatorial substitution. For example:
- Kinetic Studies : Reaction rates decrease by 30–40% compared to non-substituted piperidines due to steric shielding.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show increased activation energy (~5 kcal/mol) for SN2 pathways .
Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Assess degradation in buffers (pH 1–13) via HPLC, noting hydrolysis at pH >10.
- Thermal Stability : Accelerated aging studies (40–60°C) reveal decomposition thresholds (>10% degradation at 60°C after 72 hrs).
- Light Sensitivity : UV-Vis spectroscopy monitors photolytic byproducts under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
